H₁ Receptor Binding Affinity: Doxepin vs. Comparator Tricyclic Antidepressants
Doxepin demonstrates H₁ receptor binding affinity (Ki < 1 nM, Kd = 0.31 nM) that is markedly higher than comparator tricyclic antidepressants. In human brain receptor binding studies, doxepin's H₁ receptor affinity exceeds that of amitriptyline, imipramine, and nortriptyline by orders of magnitude [1]. This differential binding profile is directly attributable to doxepin's dibenzoxepin core structure and tertiary amine configuration [2].
| Evidence Dimension | Histamine H₁ receptor binding affinity |
|---|---|
| Target Compound Data | Ki < 1 nM [2]; Kd = 0.31 nM |
| Comparator Or Baseline | Amitriptyline (Ki = 0.95-1.1 nM); Imipramine (Ki = 11-37 nM); Nortriptyline (Ki = 46-50 nM) |
| Quantified Difference | Doxepin H₁ affinity is approximately 11- to 50-fold higher than imipramine, and up to 150-fold higher than nortriptyline |
| Conditions | In vitro radioligand binding assays using human brain tissue homogenates or cloned human H₁ receptors |
Why This Matters
This explains doxepin's sedative properties and its specific utility in insomnia research applications where H₁ antagonism is the primary mechanistic target, distinguishing it from TCAs with lower H₁ affinity.
- [1] Cusack B, Nelson A, Richelson E. Binding of antidepressants to human brain receptors: focus on newer generation compounds. Psychopharmacology (Berl). 1994;114(4):559-565. View Source
- [2] Novadoz Pharmaceuticals LLC. Doxepin Hydrochloride FDA Package Insert, Section 12.2 Pharmacodynamics. View Source
